![molecular formula C16H21N3O2S B279467 N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B279467.png)
N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine, commonly known as DBeQ, is a small molecule inhibitor that has gained attention in the field of cancer research. It was first synthesized in 2006 by the group of Dr. Craig Crews at Yale University. Since then, it has been widely studied for its potential use as an anticancer agent.
Mécanisme D'action
DBeQ binds to the beta-subunit of the 20S proteasome, which is responsible for the catalytic activity of the complex. This binding leads to a conformational change in the proteasome, which results in the inhibition of its activity. As a result, the accumulation of misfolded and damaged proteins within the cancer cells leads to their death.
Biochemical and Physiological Effects
DBeQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is mediated by the accumulation of misfolded and damaged proteins within the cells, which ultimately leads to their death. Additionally, DBeQ has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DBeQ in lab experiments is its specificity for the proteasome. This allows for the selective inhibition of the proteasome, which is not possible with other proteasome inhibitors. Additionally, DBeQ has been shown to be effective against a wide range of cancer cell lines.
One limitation of using DBeQ in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, DBeQ has been shown to have cytotoxic effects on non-cancerous cells, which limits its potential use as a therapeutic agent.
Orientations Futures
There are several potential future directions for the study of DBeQ. One area of research is the development of more potent and selective proteasome inhibitors based on the structure of DBeQ. Additionally, the use of DBeQ in combination with other anticancer agents is an area of active research. Finally, the development of new methods for the delivery of DBeQ to cancer cells is an important area of research, as this could improve its efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of DBeQ involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzyl chloride with sodium hydride to form the corresponding benzyl ether. This intermediate is then reacted with 3-mercapto-N-(3-chloropropyl)pyrimidine-2,4-diamine to form the final product, DBeQ.
Applications De Recherche Scientifique
DBeQ has been extensively studied for its potential use as an anticancer agent. It has been shown to selectively inhibit the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which ultimately results in the death of cancer cells.
Propriétés
Formule moléculaire |
C16H21N3O2S |
---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[(2,4-dimethoxyphenyl)methyl]-3-pyrimidin-2-ylsulfanylpropan-1-amine |
InChI |
InChI=1S/C16H21N3O2S/c1-20-14-6-5-13(15(11-14)21-2)12-17-7-4-10-22-16-18-8-3-9-19-16/h3,5-6,8-9,11,17H,4,7,10,12H2,1-2H3 |
Clé InChI |
KTTILJQOHFSMCH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CNCCCSC2=NC=CC=N2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)CNCCCSC2=NC=CC=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.